molecular formula C17H23N5O3S B4957553 N-butyl-2-[4-(6-nitro-1,3-benzothiazol-2-yl)-1-piperazinyl]acetamide

N-butyl-2-[4-(6-nitro-1,3-benzothiazol-2-yl)-1-piperazinyl]acetamide

Cat. No. B4957553
M. Wt: 377.5 g/mol
InChI Key: ZSRXFMSWHWSXDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-2-[4-(6-nitro-1,3-benzothiazol-2-yl)-1-piperazinyl]acetamide, also known as NBQX, is a potent and selective antagonist of the ionotropic glutamate receptor. It is widely used in scientific research to study the role of glutamate receptors in neurological disorders and to develop potential therapeutic interventions.

Mechanism of Action

N-butyl-2-[4-(6-nitro-1,3-benzothiazol-2-yl)-1-piperazinyl]acetamide selectively blocks the AMPA subtype of glutamate receptors, which are responsible for fast excitatory neurotransmission in the brain. By blocking these receptors, N-butyl-2-[4-(6-nitro-1,3-benzothiazol-2-yl)-1-piperazinyl]acetamide reduces the excitability of neurons and can prevent the excessive activation that occurs in neurological disorders.
Biochemical and Physiological Effects:
In addition to its effects on glutamate receptors, N-butyl-2-[4-(6-nitro-1,3-benzothiazol-2-yl)-1-piperazinyl]acetamide has been shown to have effects on other neurotransmitter systems, including GABA, dopamine, and serotonin. It has also been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-butyl-2-[4-(6-nitro-1,3-benzothiazol-2-yl)-1-piperazinyl]acetamide is its selectivity for the AMPA subtype of glutamate receptors, which allows for more precise manipulation of neuronal activity in experimental settings. However, N-butyl-2-[4-(6-nitro-1,3-benzothiazol-2-yl)-1-piperazinyl]acetamide can also have off-target effects on other neurotransmitter systems, which can complicate interpretation of experimental results.

Future Directions

There are several potential future directions for research on N-butyl-2-[4-(6-nitro-1,3-benzothiazol-2-yl)-1-piperazinyl]acetamide and its use in neurological disorders. These include:
1. Development of more selective AMPA receptor antagonists to further refine our understanding of the role of glutamate in neurological disorders.
2. Investigation of the potential therapeutic effects of N-butyl-2-[4-(6-nitro-1,3-benzothiazol-2-yl)-1-piperazinyl]acetamide and other AMPA receptor antagonists in animal models of neurological disorders.
3. Development of novel drug delivery methods to improve the efficacy and specificity of N-butyl-2-[4-(6-nitro-1,3-benzothiazol-2-yl)-1-piperazinyl]acetamide and other glutamate receptor antagonists.
4. Investigation of the potential off-target effects of N-butyl-2-[4-(6-nitro-1,3-benzothiazol-2-yl)-1-piperazinyl]acetamide and other glutamate receptor antagonists on other neurotransmitter systems, and their potential implications for neurological disorders.
In conclusion, N-butyl-2-[4-(6-nitro-1,3-benzothiazol-2-yl)-1-piperazinyl]acetamide is a potent and selective antagonist of the AMPA subtype of glutamate receptors, which has been widely used in scientific research to study the role of glutamate in neurological disorders and to develop potential therapeutic interventions. While N-butyl-2-[4-(6-nitro-1,3-benzothiazol-2-yl)-1-piperazinyl]acetamide has several advantages for experimental use, its off-target effects on other neurotransmitter systems highlight the need for further research to refine our understanding of its mechanisms of action and potential therapeutic applications.

Synthesis Methods

N-butyl-2-[4-(6-nitro-1,3-benzothiazol-2-yl)-1-piperazinyl]acetamide can be synthesized through a multi-step process starting with the reaction of 2-aminothiophenol with chloroacetyl chloride to form 2-(chloromethyl)benzothiazole. This compound is then reacted with piperazine to form 2-(4-(1-piperazinyl)-benzothiazol-6-yl)-acetonitrile, which is subsequently reduced with sodium borohydride to yield N-butyl-2-[4-(6-nitro-1,3-benzothiazol-2-yl)-1-piperazinyl]acetamide.

Scientific Research Applications

N-butyl-2-[4-(6-nitro-1,3-benzothiazol-2-yl)-1-piperazinyl]acetamide is widely used in scientific research to study the role of glutamate receptors in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It is also used to develop potential therapeutic interventions for these disorders.

properties

IUPAC Name

N-butyl-2-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3S/c1-2-3-6-18-16(23)12-20-7-9-21(10-8-20)17-19-14-5-4-13(22(24)25)11-15(14)26-17/h4-5,11H,2-3,6-10,12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRXFMSWHWSXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6250751

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